N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyphenyl group, and a dimethoxyphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4.C2H2O4/c1-28-21-8-7-17(15-22(21)29-2)9-12-24-23(27)18-10-13-25(14-11-18)16-19-5-3-4-6-20(19)26;3-1(4)2(5)6/h3-8,15,18,26H,9-14,16H2,1-2H3,(H,24,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJOHZKJEBEGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)CC3=CC=CC=C3O)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using a hydroxyphenyl halide.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction using a dimethoxybenzene derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated and nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of a carboxamide group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
